Product packaging for 4-Iodobenzo[d]isothiazol-3-amine(Cat. No.:CAS No. 819058-28-1)

4-Iodobenzo[d]isothiazol-3-amine

Cat. No.: B3286061
CAS No.: 819058-28-1
M. Wt: 276.1 g/mol
InChI Key: LPSMSVKEKXAOLP-UHFFFAOYSA-N
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Description

Significance of the Benzo[d]isothiazole Scaffold in Heterocyclic Chemistry

The benzo[d]isothiazole scaffold is a privileged structure in medicinal chemistry and materials science. jchemrev.comjchemrev.com Its derivatives are known to exhibit a wide array of biological activities, making them a focal point for the development of new therapeutic agents. tandfonline.comderpharmachemica.comnih.gov The structural rigidity and the potential for diverse substitutions on the benzene (B151609) and isothiazole (B42339) rings allow for the fine-tuning of their pharmacological profiles. jchemrev.comtandfonline.com

The significance of the benzo[d]isothiazole scaffold is underscored by the range of biological activities its derivatives have demonstrated. For instance, various compounds based on this core structure have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. tandfonline.comderpharmachemica.com Some derivatives have also shown promise as inhibitors of specific enzymes, highlighting their potential for targeted therapies. derpharmachemica.com In one study, benzo[d]isothiazole derivatives were found to inhibit the growth of leukemia cell lines and showed marked cytotoxicity against certain lymphocyte cells. tandfonline.com More recently, research has explored their use as inhibitors for targets in cancer immunotherapy, such as the PD-1/PD-L1 interaction. nih.gov

Reported Biological Activities of Benzo[d]isothiazole Derivatives
Biological ActivityTherapeutic Potential
AnticancerTreatment of various cancers, including leukemia and solid tumors. tandfonline.compcbiochemres.com
AntimicrobialDevelopment of new agents to combat bacterial and fungal infections. derpharmachemica.com
Anti-inflammatoryManagement of inflammatory conditions. derpharmachemica.com
Enzyme InhibitionTargeted therapy for various diseases. derpharmachemica.com
AntiviralPotential against viruses like HIV. jchemrev.comtandfonline.com
ImmunomodulatoryModulation of the immune response in diseases like cancer. nih.gov

Overview of Iodinated Heterocyclic Systems in Organic Synthesis

Iodinated heterocyclic compounds are highly valuable intermediates in organic synthesis. rsc.orgdntb.gov.uamdpi.com The presence of an iodine atom on a heterocyclic ring provides a reactive "handle" for a variety of chemical transformations, most notably in transition metal-catalyzed cross-coupling reactions. mdpi.com These reactions, such as the Suzuki, Heck, and Sonogashira couplings, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of more complex molecular architectures from simpler building blocks. mdpi.com

The utility of iodinated heterocycles stems from the unique properties of the carbon-iodine bond. It is generally the most reactive of the carbon-halogen bonds, allowing for selective transformations in the presence of other halogens like bromine and chlorine. This reactivity profile makes iodo-substituted heterocycles particularly sought after for the synthesis of complex molecules in a controlled and stepwise manner. mdpi.com Their application spans the synthesis of pharmaceuticals, agrochemicals, and functional materials. rsc.orgdntb.gov.ua

Applications of Iodinated Heterocyclic Systems in Organic Synthesis
Synthetic ApplicationDescription
Cross-Coupling ReactionsServe as key substrates in Suzuki, Heck, Sonogashira, and other coupling reactions to form complex molecular scaffolds. mdpi.com
Halogen-Metal ExchangeFacilitate the formation of organometallic reagents for further functionalization.
Nucleophilic Aromatic SubstitutionThe iodine atom can be displaced by various nucleophiles to introduce new functional groups.
Synthesis of Polycyclic SystemsEnable the construction of fused and bridged heterocyclic systems through intramolecular cyclization reactions.

Positioning of 4-Iodobenzo[d]isothiazol-3-amine within Contemporary Research

This compound is a specific isomer within the family of iodinated benzo[d]isothiazole amines. Its position in contemporary research is primarily that of a specialized building block for the synthesis of more complex molecules. The presence of the iodo group at the 4-position, combined with the amine group at the 3-position and the inherent reactivity of the benzo[d]isothiazole core, makes it a trifunctional reagent with potential for diverse chemical modifications.

While extensive published research focusing specifically on the biological activities or direct applications of this compound is not widely available in public literature, its commercial availability from various chemical suppliers indicates its use as a synthetic intermediate. bldpharm.com Its value lies in its potential to be elaborated into more complex structures with desired biological or material properties. For instance, it has been cited in the patent literature as an intermediate in the synthesis of novel compounds for therapeutic applications.

The strategic placement of the iodine atom allows for its selective transformation via cross-coupling reactions, while the amine group can be a site for acylation, alkylation, or formation of Schiff bases. This allows for the systematic exploration of the chemical space around the benzo[d]isothiazole scaffold, a common strategy in drug discovery and materials science. The research on this compound is therefore more likely to be found within the context of larger synthetic programs rather than as a standalone subject of investigation.

Chemical Identification of this compound
IdentifierValue
CAS Number819058-28-1 bldpharm.com
Molecular FormulaC7H5IN2S
Molecular Weight276.09 g/mol
Synonyms3-Amino-4-iodobenzo[d]isothiazole

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5IN2S B3286061 4-Iodobenzo[d]isothiazol-3-amine CAS No. 819058-28-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-1,2-benzothiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)7(9)10-11-5/h1-3H,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSMSVKEKXAOLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)I)C(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Iodobenzo D Isothiazol 3 Amine and Its Analogs

Strategies for Direct Introduction of Iodine on the Benzo[d]isothiazol-3-amine System

The direct functionalization of a pre-formed benzo[d]isothiazol-3-amine core at the C4-position is an attractive and atom-economical approach. This would involve the selective activation of the C-H bond at this specific position for subsequent iodination.

Electrophilic Iodination Approaches

Electrophilic aromatic substitution is a fundamental strategy for the introduction of iodine onto an aromatic ring. However, the success of this approach for 4-iodobenzo[d]isothiazol-3-amine would be highly dependent on the electronic properties and directing effects of the isothiazole (B42339) ring and the amino group. The amino group is a strong activating group and an ortho-, para-director, which would favor substitution at the C2 and C4 positions. The isothiazole ring's directing effect is more complex.

Potential iodinating agents for this transformation could include molecular iodine (I₂) in the presence of an oxidizing agent, or more reactive species like iodine monochloride (ICl) or N-iodosuccinimide (NIS). The choice of solvent and reaction conditions would be critical to control regioselectivity and prevent over-iodination or side reactions.

Table 1: Potential Electrophilic Iodination Conditions

Reagent(s)SolventPotential Outcome
I₂, HNO₃Acetic AcidPotential for iodination, but risk of nitration and oxidation.
IClDichloromethaneHigher reactivity, may improve iodination efficiency.
NIS, TFAAcetonitrileMild conditions, may offer better regioselectivity.

It is important to note that without experimental data, these are hypothetical conditions based on general principles of electrophilic aromatic substitution.

Metal-Catalyzed Direct Aryl Iodination

In recent years, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. Catalysts based on palladium, rhodium, or ruthenium could potentially mediate the direct iodination of benzo[d]isothiazol-3-amine. These methods often employ a directing group to achieve high regioselectivity. The endocyclic nitrogen or the exocyclic amino group in the target molecule could potentially act as a directing group, guiding the metal catalyst to the C4 position.

A plausible catalytic cycle would involve the coordination of the metal to the directing group, followed by C-H activation at the ortho-position (C4), and subsequent reaction with an iodine source such as N-iodosuccinimide or molecular iodine.

Ring-Forming Synthesis of the Benzo[d]isothiazole Core with Pre-installed Iodine

An alternative and potentially more controlled strategy involves the construction of the benzo[d]isothiazole ring from precursors that already contain the iodine atom at the desired position. This approach circumvents the challenges of regioselectivity associated with direct iodination.

Intramolecular Cyclization Routes

This strategy would likely start from a 2-mercapto-6-iodobenzonitrile or a related derivative. The key step would be the formation of the nitrogen-sulfur bond to close the isothiazole ring. One potential pathway could involve the reaction of 2-mercapto-6-iodobenzonitrile with an aminating agent and an oxidant. For instance, treatment with ammonia (B1221849) and an oxidizing agent like sodium hypochlorite (B82951) could, in principle, lead to the desired product.

A similar strategy has been reported for the synthesis of 3-amino-4-iodo-indazole from 2-fluoro-6-iodobenzonitrile (B108612) and hydrazine. This suggests that a 2-halo-6-iodobenzonitrile could be a viable precursor for the synthesis of this compound, although the specific conditions for the introduction of the sulfur atom and subsequent cyclization would need to be developed.

Table 2: Hypothetical N-S Bond Formation Route

Starting MaterialReagentsIntermediateProduct
2-Fluoro-6-iodobenzonitrileNaSH2-Mercapto-6-iodobenzonitrileThis compound
2-Mercapto-6-iodobenzonitrileNH₃, NaOCl-This compound

This approach would typically involve an ortho-functionalized aniline (B41778) derivative where the amino group and a suitable sulfur-containing group are already in place. For example, the cyclization of a 2-amino-6-iodobenzenethioamide could be a plausible route. The intramolecular cyclization could be promoted by an oxidizing agent to facilitate the formation of the C-S bond.

Another potential precursor could be a 2-azido-6-iodobenzyl thioether or a related compound. The azide (B81097) could serve as a precursor to the amino group, and the cyclization would involve the formation of the C-S bond with concomitant or subsequent formation of the amino group.

The synthesis of this compound remains a topic that requires further experimental investigation. While direct iodination of the preformed heterocycle presents a concise route, it may be hampered by regioselectivity issues. Ring-forming strategies, where the iodine atom is incorporated in the starting material, offer a more controlled, albeit potentially longer, synthetic sequence. The development of robust and efficient methods for the synthesis of this and related halogenated benzo[d]isothiazoles will be crucial for exploring their potential applications in medicinal chemistry and materials science.

Intermolecular Annulation Reactions

Intermolecular annulation reactions represent a powerful strategy for the one-pot construction of the benzo[d]isothiazole core, where the sulfur and nitrogen atoms are introduced in a single concerted process. These methods often rely on the cyclization of appropriately substituted benzene (B151609) derivatives.

Sulfur and Nitrogen Source Integration

A notable approach involves the reaction of ortho-haloarylamidines with a sulfur source. This method builds the isothiazole ring by forming simultaneous N-S and C-S bonds. For instance, the synthesis of benzo[d]isothiazoles can be achieved from ortho-haloarylamidines and elemental sulfur through an oxidative N-S/C-S bond formation. arkat-usa.org While effective, this reaction may require high temperatures, around 135 °C, and extended reaction times to proceed efficiently. arkat-usa.org The reaction's success is often influenced by the electronic nature of the substituents on the aromatic rings. arkat-usa.org

Another prominent method involves the rhodium-catalyzed oxidative annulation of benzimidates with elemental sulfur. arkat-usa.org This process utilizes a rhodium catalyst, such as [Cp*Rh(MeCN)3][SbF6]2, with an oxidant like silver acetate (B1210297) to facilitate the cyclization. arkat-usa.org

The following table summarizes a representative intermolecular annulation reaction for the synthesis of benzo[d]isothiazole derivatives.

Starting MaterialReagentsCatalyst/ConditionsProductYieldRef
2-Bromo-N-arylbenzimidamideElemental SulfurCuBr2, Base, Aerobic3-Arylbenzo[d]isothiazoleGood arkat-usa.org
Halogenated Precursors in Cyclization

Halogenated precursors are pivotal in the synthesis of the benzo[d]isothiazol-3-amine core. A particularly efficient metal-free method starts with a 3-substituted-2-fluoro-benzonitrile. arkat-usa.org In this two-step, one-pot procedure, the fluorine atom undergoes nucleophilic aromatic substitution by sodium sulfide. arkat-usa.org The resulting intermediate is then treated with ammonia and an oxidizing agent, such as sodium hypochlorite, to furnish the desired 3-aminobenzo[d]isothiazole core. arkat-usa.org

This strategy is advantageous as it avoids the use of heavy metal catalysts and starts from readily available materials. The following table provides an overview of this synthetic approach.

PrecursorReagentsConditionsProductRef
2-Fluoro-benzonitrile derivative1. Na2S 2. NH3, NaOClOne-potBenzo[d]isothiazol-3-amine derivative arkat-usa.org

Synthesis of Benzo[d]isothiazol-3-amines Followed by Regioselective Iodination

An alternative and often more controlled strategy for obtaining this compound involves the initial synthesis of the unsubstituted benzo[d]isothiazol-3-amine, followed by a regioselective iodination step. This approach allows for the separate optimization of the ring formation and the halogenation steps.

Cyclization of Ortho-Substituted Phenyl Derivatives

The formation of the benzo[d]isothiazol-3-amine core can be achieved through the cyclization of various ortho-substituted phenyl derivatives. As mentioned previously, a highly effective route utilizes 2-fluorobenzonitriles as starting materials. arkat-usa.org Another important pathway involves the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides. acs.org This reaction can be catalyzed by systems such as KBr under an oxygen atmosphere, leading to the formation of benzo[d]isothiazol-3(2H)-ones in excellent yields. acs.org Subsequent conversion to the 3-amino derivative would be required.

Oxidative Cyclization Methodologies

Oxidative cyclization is a common method for the formation of the isothiazole ring. In the context of synthesizing the parent 3-aminobenzo[d]isothiazole, the previously discussed reaction of a 2-fluorobenzonitrile (B118710) derivative with sodium sulfide, followed by treatment with ammonia and sodium hypochlorite, represents a key example of an oxidative cyclization process that directly yields the amine. arkat-usa.org The sodium hypochlorite acts as the oxidant, facilitating the N-S bond formation and cyclization.

While direct oxidative cyclization methods starting from thioamides are well-established for the synthesis of related benzothiazoles, their application to directly form this compound is less documented. However, the principles of using oxidants to promote C-S or N-S bond formation are central to many synthetic strategies in this area.

A plausible, though not explicitly documented, route for the synthesis of this compound involves the direct iodination of the pre-formed benzo[d]isothiazol-3-amine. Research on the direct iodination of the related benzothiazole (B30560) scaffold has shown that iodination can occur at the 4- and 7-positions under strong oxidizing and acidic conditions, for instance, using a combination of iodine, potassium permanganate, and sulfuric acid. acs.org The presence of the activating amino group at the 3-position would likely influence the regioselectivity of this electrophilic substitution reaction, potentially favoring iodination at the adjacent 4-position.

The following table outlines a proposed two-step synthesis for this compound.

StepStarting MaterialReagentsProductRef
1. Cyclization2-Fluorobenzonitrile1. Na2S 2. NH3, NaOClBenzo[d]isothiazol-3-amine arkat-usa.org
2. IodinationBenzo[d]isothiazol-3-amineI2, KMnO4, H2SO4 (proposed)This compound acs.org*

*Proposed based on methodology for a related heterocyclic system.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. For the synthesis of benzo[d]isothiazoles and their analogs, several greener approaches are being explored.

One key area of development is the use of environmentally benign solvents and catalysts. For instance, electrochemical methods are emerging as powerful and sustainable tools in organic synthesis. acs.org An electrochemical dehydrogenative cyclization has been reported for the synthesis of benzo[d]isothiazol-3(2H)-ones, which serves as an alternative to conventional chemical oxidants. acs.org

Furthermore, the use of water as a solvent is highly desirable due to its low cost, non-toxicity, and safety. nih.gov Metal-free oxidation reactions performed in aqueous media present a green and efficient strategy. nih.gov For example, the use of Selectfluor for the selective oxidation of benzo[d]isothiazol-3(2H)-ones in aqueous systems highlights a move towards more sustainable protocols. nih.gov

The development of catalyst-free and metal-free reactions is another important aspect of green synthesis. The previously mentioned synthesis of the benzo[d]isothiazol-3-amine core from 2-fluoro-benzonitrile is a metal-free approach. arkat-usa.org Additionally, research into recyclable catalysts, such as nano-nickel ferrite (B1171679) for cascade reactions to produce benzo[d]isothiazol-3(2H)-ones from 2-halobenzamides and elemental sulfur, points towards more sustainable industrial applications. acs.org While not all of these methods have been explicitly applied to the synthesis of this compound, they represent the direction of future research in developing more sustainable synthetic routes for this class of compounds.

Solvent-Free Reactions

The elimination of volatile organic solvents is a primary goal in green chemistry, as it reduces environmental impact, lowers costs, and enhances safety. Solvent-free reaction conditions, often facilitated by techniques such as microwave irradiation or mechanochemistry, can lead to remarkable improvements in reaction rates and yields.

While specific research on the solvent-free synthesis of this compound is still emerging, related studies on analogous structures provide a strong basis for the application of these techniques. Microwave-assisted solvent-free synthesis has been successfully employed for various heterocyclic compounds, including thiazole (B1198619) derivatives. nih.gov For instance, the condensation of thiosemicarbazide (B42300) with various formyl and acetyl thiazoles to produce thiosemicarbazone-based thiazole adducts has been achieved in high yields within minutes under microwave irradiation without the need for a catalyst. nih.gov This approach avoids the use of conventional, often toxic, refluxing solvents. nih.gov

Another promising solvent-free approach is mechanochemistry, where mechanical force is used to induce chemical reactions. Although direct examples for the target compound are not yet prevalent, the synthesis of other nitrogen-containing heterocycles has been successfully demonstrated using this technique.

The principles of these solvent-free methods can be logically extended to the synthesis of this compound. A plausible approach would involve the reaction of an appropriately substituted o-halobenzonitrile with a sulfur source under microwave irradiation or high-speed ball milling. The following table outlines representative examples of solvent-free synthesis for related heterocyclic compounds, illustrating the potential of these methods.

Table 1: Examples of Solvent-Free Synthesis of Heterocyclic Compounds

Starting MaterialsProductConditionsYield (%)Reference
Thiosemicarbazide, 2-Aryl-4-formylthiazoleThiazole-substituted thiosemicarbazoneMicrowave irradiation (5 min)High nih.gov
Aminoguanidine bicarbonate, Carboxylic acids5-Substituted 3-amino-1,2,4-triazolesMicrowave irradiation (solvent-free)76-87 mdpi.com
Maleic anhydride, Thiosemicarbazide3,6-Dioxo-3,6-dihydropyridazine-1(2H)-carbothioamideMicrowave irradiation (2 min)- mdpi.com

Note: The yields and conditions are specific to the cited examples and may require optimization for the synthesis of this compound.

Catalysis in Environmentally Benign Media

The use of environmentally benign solvents, such as water, ionic liquids (ILs), or deep eutectic solvents (DESs), in conjunction with efficient catalytic systems, represents another significant stride in green synthetic chemistry. These media can offer unique reactivity and selectivity profiles while being recyclable and less hazardous.

The synthesis of 2-aminobenzothiazole (B30445) derivatives has been successfully achieved in ionic liquids. ijpsr.com For example, the synthesis from substituted phenyl thiourea (B124793) has been carried out in various ionic liquids like (1-butyl-3-methylimidazolium) bisulphate ([BMIM]+[HSO4]–), tetrafluoroborate (B81430) ([BMIM]+[BF4]–), and hexafluorophosphate (B91526) ([BMIM]+[PF6]–). ijpsr.com These ionic liquids not only act as the reaction medium but can also enhance reaction rates and facilitate product recovery. ijpsr.com Furthermore, acidic Brønsted ionic liquids have been utilized as catalysts for the preparation of 1-((benzo[d]thiazol-2-ylamino)(aryl)methyl)naphthalen-2-ol derivatives, demonstrating the dual role of ILs as both solvent and catalyst. ajol.inforesearchgate.net

Water is another highly attractive green solvent. While many organic reactions are traditionally performed in anhydrous conditions, on-water and in-water catalysis have gained significant traction. Catalyst-free, microwave-assisted synthesis of benzo[d]imidazo[2,1-b]thiazoles has been reported in a water-isopropanol mixture, highlighting the potential of aqueous systems for related heterocycle synthesis. nih.gov

Heterogeneous catalysts are also pivotal in green synthesis as they can be easily separated from the reaction mixture and reused. While specific applications for this compound are not extensively documented, the broader field of benzothiazole synthesis has seen the use of various heterogeneous catalysts. mdpi.comresearchgate.netscispace.com

The following table summarizes examples of catalytic syntheses of benzothiazole derivatives in environmentally benign media, providing a framework for developing green catalytic routes to this compound.

Table 2: Catalytic Synthesis of Benzothiazole Derivatives in Green Media

Starting MaterialsCatalyst/MediumProductYield (%)Reference
Substituted phenyl thioureaIonic Liquids ([BMIM]+[HSO4]–, [BMIM]+[BF4]–, etc.)2-Aminobenzothiazole derivatives- ijpsr.com
Aromatic aldehydes, 2-Aminobenzothiazole, β-NaphtholAcidic Brønsted Ionic Liquids1-((Benzo[d]thiazol-2-ylamino)(aryl)methyl)naphthalen-2-ol89-96 ajol.inforesearchgate.net
2-Aminobenzothiazole, 2-BromoacetophenoneCatalyst-free / H2O-IPA under microwaveBenzo[d]imidazo[2,1-b]thiazoleup to 94 nih.gov
2-Aminothiophenol, AldehydesSulfated tungstate (B81510) / Ultrasound-assisted, solvent-free2-Substituted benzothiazolesup to 98 kjscollege.com

Note: The data presented are for analogous compounds and reaction conditions would need to be adapted and optimized for the synthesis of this compound.

Elucidation of Reaction Mechanisms and Pathways

Mechanistic Investigations of Benzo[d]isothiazole Ring Formation

The construction of the benzo[d]isothiazole ring is primarily achieved through cyclization reactions that form a key nitrogen-sulfur (N-S) bond. The main mechanistic approaches include oxidative cyclization, nucleophilic aromatic substitution, and halocyclization.

Oxidative cyclization is a prominent strategy for forming the N-S bond in benzo[d]isothiazoles. This process can be mediated by transition metals, most commonly copper, or achieved under metal-free conditions.

Copper-Catalyzed Mechanisms: Copper-catalyzed reactions often start from 2-mercaptobenzamide precursors. nih.govorganic-chemistry.org The mechanism involves an intramolecular oxidative dehydrogenative cyclization. nih.gov For instance, copper(I) catalysts can facilitate the N-S bond formation under an oxygen atmosphere, which acts as the terminal oxidant. nih.govorganic-chemistry.org The catalytic cycle is believed to involve the coordination of the copper catalyst to the sulfur and nitrogen atoms, facilitating the removal of hydrogen atoms and subsequent reductive elimination to form the N-S bond. nih.gov Different copper salts, including CuI, CuCl, and CuSO4, have shown good catalytic activity. arkat-usa.org In some variations, the process involves a cascade reaction beginning with C–S bond formation, followed by the N–S bond cyclization, for example, when starting from 2-halobenzamides and a sulfur source like elemental sulfur (S8). nih.gov

Metal-Free Mechanisms: Metal-free oxidative cyclizations have been developed as more sustainable alternatives. nih.gov These methods can employ various oxidants and conditions:

Electrochemical Synthesis: An electrochemical dehydrogenative cyclization of 2-mercaptobenzamides can form the N-S bond, using electricity as a clean oxidant and producing hydrogen gas as the only byproduct. nih.gov

Iodine-Catalyzed Systems: Molecular iodine can catalyze the cascade reaction of isothiocyanatobenzenes with amines. organic-chemistry.org The reaction proceeds through the in-situ formation of a benzothiourea intermediate, followed by an intramolecular cross-dehydrogenative coupling of C(sp2)−H and S−H bonds, using oxygen as the terminal oxidant. organic-chemistry.org

Other Oxidant Systems: Reagents like sulfuryl chloride (SO2Cl2) can be used to oxidize benzylthio derivatives, which then react with ammonia (B1221849) as a nitrogen source to cyclize into the benzo[d]isothiazole ring. arkat-usa.org

Table 1: Comparison of Oxidative Cyclization Methods for Benzo[d]isothiazole Synthesis

Method Catalyst/Reagent Typical Precursor Key Mechanistic Step Reference
Copper-Catalyzed Cu(I) or Cu(II) salts 2-Mercaptobenzamides Intramolecular N-S bond formation via oxidative dehydrogenation. nih.govorganic-chemistry.org
Rhodium-Catalyzed [Cp*Rh(MeCN)3][SbF6]2 Benzimidates Oxidative annulation involving a Rh(I)/Rh(III) redox cycle. arkat-usa.org
Electrochemical None (electricity) 2-Mercaptobenzamides Anodic oxidation to facilitate N-S bond formation. nih.gov
Iodine-Catalyzed I2 / O2 Isothiocyanatobenzenes Electrophilic substitution followed by oxidative C-H/S-H coupling. organic-chemistry.org

The Nucleophilic Aromatic Substitution (SNAr) mechanism is an alternative route that relies on a different sequence of bond formations. In this pathway, a nucleophile attacks an electron-deficient aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For the synthesis of 3-aminobenzo[d]isothiazoles, a typical precursor is a 2-halobenzonitrile, such as 3-substituted-2-fluorobenzonitrile. arkat-usa.org

The mechanism proceeds in two key stages:

Addition of Nucleophile: A sulfur nucleophile, such as sodium sulfide (Na2S), attacks the carbon atom bearing the halogen leaving group (e.g., fluorine). This initial attack is the rate-determining step and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com The reaction is facilitated by electron-withdrawing groups (like the nitrile group) positioned ortho or para to the leaving group, as they help to stabilize the negative charge of the intermediate. masterorganicchemistry.com

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group (e.g., fluoride ion). arkat-usa.org

Following the SNAr step, the resulting intermediate is treated with ammonia and an oxidant (like sodium hypochlorite) to form the 3-amino-benzo[d]isothiazole core. arkat-usa.org This method is particularly effective because fluorine is a good leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to, even though the C-F bond is strong. masterorganicchemistry.com

Halocyclization, particularly iodocyclization, represents a powerful method for constructing halogenated heterocyclic systems. This mechanism involves the reaction of a substrate containing a nucleophilic group and an unsaturated carbon-carbon bond (e.g., an alkyne) with an electrophilic halogen source, such as N-Iodosuccinimide (NIS) or molecular iodine (I2). nih.gov

For the synthesis of an iodo-substituted benzo[d]isothiazole, a hypothetical precursor could be an N-[2-(thio)phenyl]propiolamide. The proposed mechanism would proceed as follows:

Activation of the Alkyne: The electrophilic iodine species (I+) is attacked by the electron-rich alkyne, forming a cyclic iodonium ion intermediate.

Intramolecular Nucleophilic Attack: The tethered nucleophile (e.g., the sulfur atom of the thio-group) attacks the iodonium ion in an intramolecular fashion. This ring-closing step is typically stereospecific.

Product Formation: The cyclization results in the formation of the benzo[d]isothiazole ring with the iodine atom incorporated into the structure.

This pathway allows for the direct and regioselective introduction of an iodine atom onto the heterocyclic ring during its formation.

Role of Iodine in Reaction Intermediates and Transition States

The iodine atom plays distinct and critical roles depending on the reaction mechanism.

As a Leaving Group in SNAr: In syntheses starting from ortho-iodoanilines or related precursors, the iodide ion is an excellent leaving group. nih.gov The C-I bond is the weakest among the carbon-halogen bonds, which generally facilitates its cleavage. In SNAr reactions involving 2-halobenzamides, the reactivity order follows the sequence: 2-iodobenzamide > 2-bromobenzamide > 2-chlorobenzamide. nih.gov This highlights that the ease of C-X bond breaking, while not the rate-limiting step, makes iodo-substituted substrates highly reactive starting materials for intermolecular C-S bond formation cascades. nih.gov

As an Electrophile in Halocyclization: In iodocyclization mechanisms, the iodine atom is the key electrophile that initiates the entire cyclization cascade. nih.gov It activates the unsaturated bond toward intramolecular nucleophilic attack. The size and polarizability of the iodine atom make it effective in forming bridged intermediates like the iodonium ion, which then dictates the regiochemistry and stereochemistry of the final product.

As a Catalyst: In some metal-free oxidative cyclizations, molecular iodine acts as a catalyst. organic-chemistry.org It facilitates the reaction by acting as a Lewis acid or by participating in a catalytic cycle involving electrophilic substitution and subsequent oxidation steps, ultimately being regenerated in the process. organic-chemistry.org

Reaction Kinetics and Thermodynamic Considerations in Synthetic Routes

The kinetics and thermodynamics of the synthetic routes determine the feasibility, rate, and outcome of the formation of 4-Iodobenzo[d]isothiazol-3-amine.

Reaction Kinetics: The rate of reaction is heavily influenced by the chosen mechanistic pathway. In SNAr reactions, the rate-determining step is the initial nucleophilic attack to form the Meisenheimer intermediate. masterorganicchemistry.com The stability of this intermediate is paramount; greater charge delocalization by electron-withdrawing groups leads to a lower activation energy and a faster reaction. For oxidative cyclizations, the kinetics can depend on the rate of the catalyst's redox cycle or the activity of the chosen oxidant. Some procedures require high temperatures (e.g., 135 °C) and long reaction times, indicating a high activation energy barrier for the desired transformation. arkat-usa.org

Influence of Substituents and Reaction Conditions on Pathway Selectivity

The selectivity of the synthetic pathway toward a specific benzo[d]isothiazole derivative is highly dependent on both the electronic nature of substituents on the starting materials and the specific reaction conditions employed.

Influence of Substituents: The electronic properties of substituents on the benzene (B151609) ring play a crucial role.

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) or cyano (-CN) stabilize the negatively charged Meisenheimer intermediate in SNAr pathways, thereby accelerating these reactions. masterorganicchemistry.comyoutube.com In oxidative cyclizations, EWGs on the phenyl ring of the amidine moiety can also promote the reaction. arkat-usa.org

Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) can disfavor SNAr reactions by destabilizing the anionic intermediate. However, they can facilitate oxidative cyclization mechanisms, particularly those involving electrophilic attack on the aromatic ring, by increasing the ring's nucleophilicity. arkat-usa.org

Influence of Reaction Conditions:

Catalyst and Oxidant: The choice of catalyst (e.g., CuCl vs. CuBr2) and oxidant (e.g., O2, TBHP, SO2Cl2) can determine the efficiency and outcome of oxidative cyclizations. nih.govnih.gov The absence of a catalyst can drastically decrease the yield in many copper-mediated reactions. arkat-usa.org

Solvent and Base: The solvent can influence the solubility of reagents and the stability of intermediates. The choice and amount of base are also critical, particularly in reactions involving deprotonation steps.

Table 2: Effect of Substituents on Reaction Pathway Selectivity

Substituent Type on Aromatic Ring Effect on SNAr Pathway Effect on Oxidative Cyclization Rationale Reference
Electron-Withdrawing (e.g., -CN, -NO2) Favorable / Accelerated Can be favorable Stabilizes the anionic Meisenheimer intermediate. arkat-usa.orgmasterorganicchemistry.com
Electron-Donating (e.g., -OCH3, -CH3) Unfavorable / Slowed Generally favorable Destabilizes the anionic intermediate but can activate the ring for electrophilic steps. arkat-usa.org

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for the comprehensive analysis of molecular structures. These techniques provide detailed information regarding the connectivity of atoms, the conformational arrangement of the molecule, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules in solution. For 4-Iodobenzo[d]isothiazol-3-amine, both ¹H and ¹³C NMR spectroscopy would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their immediate chemical environments. The aromatic protons on the benzo ring are expected to show distinct chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) depending on their position relative to the iodine and isothiazole (B42339) moieties. The protons of the amine group would likely appear as a broad singlet, and its chemical shift could be sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the benzene (B151609) ring would be influenced by the electron-withdrawing iodine atom and the heterocyclic ring. The carbon atoms of the isothiazole ring would have characteristic shifts, and the carbon attached to the amino group would also be identifiable. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. While specific experimental data for this compound is not widely published, analysis of related benzo[d]isothiazole derivatives provides insight into the expected spectral features. For instance, studies on similar heterocyclic systems have demonstrated the utility of these NMR techniques in confirming their structures.

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₅IN₂S), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement.

The fragmentation pattern observed in the mass spectrum upon electron ionization (EI-MS) or other ionization methods provides valuable structural information. The molecular ion peak ([M]⁺) would be expected at m/z 276. The presence of iodine would be indicated by a characteristic isotopic pattern. Fragmentation would likely involve the loss of iodine, the amino group, or cleavage of the isothiazole ring, leading to specific fragment ions that can be analyzed to piece together the molecular structure.

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C=N stretching of the isothiazole ring and C=C stretching vibrations of the aromatic ring would be observed in the 1500-1650 cm⁻¹ region. The C-N and C-S stretching vibrations would appear in the fingerprint region (below 1500 cm⁻¹), along with the C-I stretching vibration, which is typically found at lower frequencies.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. Aromatic ring vibrations often give strong Raman signals. The S-N and C-S bonds of the isothiazole ring may also show characteristic Raman bands.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information about its molecular geometry and how the molecules are arranged in the crystal lattice.

A crystallographic study would yield precise measurements of all bond lengths, bond angles, and dihedral angles within the this compound molecule. This data would allow for a detailed analysis of the geometry of the benzo[d]isothiazole ring system and the conformation of the amino group. The planarity of the bicyclic system could be assessed, and any distortions caused by the iodine substituent could be quantified.

The arrangement of molecules in the crystal, known as the supramolecular architecture, is determined by intermolecular forces. For this compound, several types of intermolecular interactions would be of interest:

Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms like nitrogen or sulfur on adjacent molecules. The strength and geometry of these halogen bonds could be precisely determined from the crystallographic data.

π-π Stacking: The planar aromatic rings may engage in π-π stacking interactions, further stabilizing the crystal structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Detailed quantum chemical calculations, which are crucial for understanding the electronic properties and reactivity of 4-Iodobenzo[d]isothiazol-3-amine, have not been reported. Such studies would provide valuable insights into its behavior in chemical reactions.

No specific DFT studies on this compound are available. This type of analysis would typically involve calculations of the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap, which are fundamental in predicting chemical reactivity. While DFT has been applied to similar molecules to understand their electronic properties researchgate.net, this has not been extended to the title compound.

High-accuracy ab initio calculations for this compound have not been documented. These methods, while computationally intensive, provide very precise predictions of molecular properties and are often used to benchmark results from other computational approaches.

Reaction Mechanism Simulations and Transition State Modeling

There is no published research on the simulation of reaction mechanisms involving this compound or the modeling of its transition states. Such studies are vital for elucidating the pathways of its formation and subsequent chemical transformations.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

While experimental spectroscopic data may exist in commercial or database entries bldpharm.com, a computational prediction and detailed comparison of these properties (such as NMR, IR, and UV-Vis spectra) for this compound are not found in the scientific literature. Computational spectroscopy is a key tool for validating molecular structures and understanding spectral features.

Conformational Analysis and Tautomerism Studies

A formal conformational analysis or study of potential tautomerism in this compound using computational methods has not been reported. The amino group on the isothiazole (B42339) ring suggests the possibility of tautomerism, a phenomenon that has been explored in similar heterocyclic systems through computational chemistry. nih.gov

Chemical Reactivity and Derivatization of 4 Iodobenzo D Isothiazol 3 Amine

Reactivity of the Amino Group

The exocyclic amino group at the 3-position of the benzo[d]isothiazole core is a primary site for nucleophilic reactions. Its reactivity is influenced by the electronic properties of the fused heterocyclic ring system.

The primary amino group of 4-Iodobenzo[d]isothiazol-3-amine is expected to readily undergo acylation with a variety of acylating agents such as acid chlorides and anhydrides to form the corresponding amides. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acid byproduct. Similarly, alkylation with alkyl halides or other alkylating agents would yield secondary or tertiary amines, depending on the reaction conditions and stoichiometry of the reagents. N-arylation, to furnish diarylamines, can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution with highly activated aryl halides.

Table 1: Representative N-Functionalization Reactions of Amino-Heterocycles

Reaction Type Reagent Example Product Type Typical Conditions
Acylation Acetyl chloride N-(4-iodobenzo[d]isothiazol-3-yl)acetamide Pyridine, CH₂Cl₂, 0 °C to rt
Alkylation Methyl iodide N-Methyl-4-iodobenzo[d]isothiazol-3-amine K₂CO₃, DMF, rt

The amino group can participate in condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). These imines can be stable entities or can serve as intermediates for further transformations, for instance, reduction to secondary amines. The formation of hemiaminals as transient intermediates is also a possibility in these reactions.

Furthermore, the amino group can act as a nucleophile in cycloaddition reactions. For example, it could react with isocyanates or isothiocyanates to form urea or thiourea (B124793) derivatives, respectively. While less common for simple amines, participation in [4+2] or other cycloaddition reactions as part of a more complex reaction cascade could be envisioned with suitable diene partners, potentially leading to the formation of novel fused heterocyclic systems. Three-component condensation reactions involving an aldehyde and a β-dicarbonyl compound are also plausible, leading to the construction of new ring systems fused to the benzisothiazole core.

Transformations Involving the Iodine Substituent

The iodine atom at the 4-position of the benzo[d]isothiazole ring is a versatile handle for the introduction of a wide array of substituents through cross-coupling and substitution reactions.

The carbon-iodine bond is highly susceptible to oxidative addition to palladium(0) complexes, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with boronic acids or their esters in the presence of a palladium catalyst and a base will lead to the formation of a new carbon-carbon bond, introducing aryl, heteroaryl, or vinyl substituents at the 4-position.

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, provides a direct route to 4-alkynylbenzo[d]isothiazol-3-amine derivatives.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling with a primary or secondary amine, leading to the synthesis of 4-aminobenzo[d]isothiazole derivatives.

Table 2: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

Reaction Name Coupling Partner Catalyst System Product Type
Suzuki Phenylboronic acid Pd(PPh₃)₄, Na₂CO₃ 4-Phenylbenzo[d]isothiazol-3-amine
Sonogashira Phenylacetylene PdCl₂(PPh₃)₂, CuI, Et₃N 4-(Phenylethynyl)benzo[d]isothiazol-3-amine

Direct nucleophilic aromatic substitution (SNAr) of the iodine atom is generally challenging on unactivated aryl iodides. The success of such reactions would depend on the nature of the nucleophile and the reaction conditions. Strong nucleophiles and the use of copper catalysis (Ullmann-type reactions) might facilitate the displacement of iodine with alkoxides, thiolates, or other nucleophiles. However, palladium-catalyzed coupling reactions are generally the preferred methods for such transformations due to their broader scope and milder conditions.

Reactivity of the Isothiazole (B42339) Ring System

Electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation, are expected to occur on the benzene (B151609) portion of the molecule. The directing effects of the fused isothiazole ring and the existing amino and iodo substituents will determine the position of the incoming electrophile. The isothiazole ring itself is generally less reactive towards electrophilic attack than the fused benzene ring.

The isothiazole ring can be susceptible to ring-opening reactions under certain conditions. For instance, treatment with strong reducing agents or certain nucleophiles can lead to the cleavage of the N-S bond. Such ring-opening can be a deliberate synthetic strategy to access functionalized aminothiophenol derivatives. For example, reaction with nucleophiles like thiols can lead to the cleavage of the N-S bond in related isothiazolone systems.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Moiety

The substitution pattern on the benzene portion of the molecule is dictated by the electronic effects of the existing substituents. The outcome of electrophilic aromatic substitution (SEAr) is determined by the combined directing effects of the activating amino group, the deactivating iodo group, and the fused isothiazole ring.

Electrophilic Aromatic Substitution (SEAr)

The reactivity of the benzene ring towards electrophiles is significantly influenced by the attached groups. Substituents can be broadly classified as activating or deactivating, which affects the reaction rate, and as directors (ortho-, para-, or meta-), which determine the position of the incoming electrophile. uci.edu

-I (Iodo group): The iodine atom at the 4-position is a deactivating group due to its inductive electron-withdrawing effect. However, it is an ortho-, para- director because its lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack at these positions. uci.edu

Fused Isothiazole Ring: The isothiazole ring itself is an electron-deficient system, which tends to deactivate the fused benzene ring towards electrophilic attack. In related thiazole (B1198619) systems, electrophilic substitution preferentially occurs at the C5 position, which is noted to be slightly electron-rich. pharmaguideline.comresearchgate.net

Considering these factors, the benzene ring of this compound is generally deactivated towards electrophilic aromatic substitution. The amino group is part of the heterocyclic system, and its activating effect is not directly conferred to the benzene ring in the same way as aniline (B41778). The primary directing influence comes from the iodo group. Therefore, any successful electrophilic substitution would be expected to occur at the positions ortho and para to the iodine atom, which are the C5 and C7 positions, respectively. Standard electrophilic substitution reactions like nitration, halogenation, or sulfonation would require harsh conditions, and yields may be low due to the deactivated nature of the ring.

Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions

Traditional nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. The this compound scaffold lacks such strong activation, making direct SNAr reactions challenging.

However, the iodine atom at the C4 position is an excellent handle for modern transition-metal-catalyzed cross-coupling reactions. These reactions are synthetically powerful for forming new carbon-carbon and carbon-heteroatom bonds and are mechanistically distinct from classical SNAr. They are the most practical and versatile methods for modifying the C4 position.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl iodide with an organoboron reagent (boronic acid or ester) to form a new C-C bond. youtube.comyoutube.com This allows for the introduction of a wide variety of aryl or heteroaryl groups at the 4-position. While conventional Suzuki conditions can be challenging for some sterically hindered heterocyclic substrates, specialized ligand-free methodologies have been developed that rely on the coordinating properties of the heterocycle itself to facilitate catalysis. nih.gov

Sonogashira Coupling: This reaction involves the palladium- and copper-co-catalyzed coupling of the aryl iodide with a terminal alkyne. organic-chemistry.org It is a reliable method for installing alkynyl moieties, which can serve as versatile synthetic intermediates for further transformations. beilstein-journals.orgnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling the aryl iodide with a primary or secondary amine. wikipedia.orgyoutube.com It is a powerful tool for introducing diverse amino substituents, replacing harsher classical methods and significantly expanding the scope of accessible aryl amines. wikipedia.orgresearchgate.net The choice of palladium catalyst and ligand is crucial and depends on the specific substrates being coupled. nih.govorganic-chemistry.org

Ring-Opening and Ring-Transformation Reactions

The isothiazole ring contains a relatively weak N-S bond, which is susceptible to cleavage under certain reductive or nucleophilic conditions. This reactivity can lead to either ring-opening or more complex ring-transformation reactions where the atoms of the original ring rearrange to form a new heterocyclic system.

Studies on related benzo[d]isothiazol-3(2H)-ones have shown that the N-S bond can be cleaved intramolecularly through oxidative dehydrogenative cyclization of precursor molecules, a key step in their synthesis. nih.govresearchgate.net While this is a ring-forming reaction, it highlights the dynamic nature of the N-S bond.

Plausible ring-opening reactions for this compound could be initiated by strong nucleophiles or reducing agents. For instance, a nucleophile could attack the electrophilic sulfur atom, leading to the cleavage of the N-S bond and formation of a 2-mercaptobenzonitrile derivative as an intermediate. The ultimate product would depend on the specific reagents and reaction conditions employed.

Ring transformations, while less common, can occur under specific conditions. For example, related 2(3H)-benzothiazolones have been shown to undergo ring transformation into 1-(2-mercaptophenyl)-2H-imidazol-2-ones when reacted with primary amines. A similar transformation for this compound might be conceivable, potentially leading to novel heterocyclic scaffolds, although specific examples for this substrate have not been documented.

Synthesis of Modified this compound Derivatives for Structure-Activity Relationship (SAR) Exploration in Chemical Space

The this compound scaffold is a valuable starting point for medicinal chemistry programs aimed at exploring structure-activity relationships (SAR). The presence of the iodine atom at a specific vector on the aromatic ring allows for systematic and targeted modifications to probe the chemical space around the core structure. The primary strategy for generating a library of analogues involves leveraging the palladium-catalyzed cross-coupling reactions discussed previously.

By systematically varying the substituent at the C4 position, chemists can modulate the molecule's physicochemical properties, such as size, lipophilicity, hydrogen bonding capacity, and electronic character. This exploration is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile against a biological target.

The table below illustrates a virtual library of potential derivatives that could be synthesized from this compound using established cross-coupling methodologies to explore SAR.

Table 1: Representative Virtual Library of 4-Substituted Benzo[d]isothiazol-3-amine Derivatives for SAR Studies

EntryR GroupReaction TypeReagent ExamplePotential SAR Exploration
1PhenylSuzukiPhenylboronic acidSteric bulk, aromatic interactions
24-PyridylSuzukiPyridine-4-boronic acidH-bond acceptor, polarity, solubility
32-ThienylSuzukiThiophene-2-boronic acidBioisosteric replacement, electronics
4PhenylethynylSonogashiraPhenylacetyleneRigidity, extended conjugation
5-(CH₂)₂OHSonogashira3-Butyn-1-olH-bond donor, linker for conjugation
6MorpholinoBuchwald-HartwigMorpholinePolarity, solubility, H-bond acceptor
7-NH(Cyclopropyl)Buchwald-HartwigCyclopropylamineLipophilicity, metabolic stability
8-CNCyanationZn(CN)₂ / Pd catalystH-bond acceptor, dipole moment

Each new analogue provides valuable data points for the SAR model. For example:

Introducing various aryl and heteroaryl rings via the Suzuki reaction (Entries 1-3) allows for the exploration of pockets in a target protein that can accommodate flat, aromatic groups and can probe for key π-stacking or hydrogen bonding interactions.

The linear, rigid alkynes installed via the Sonogashira reaction (Entries 4-5) can act as linkers or reach into narrow channels within a binding site. The terminal alcohol in Entry 5 provides a further point for derivatization or improved solubility.

The Buchwald-Hartwig amination (Entries 6-7) allows for the introduction of a wide range of basic and non-basic amines, systematically altering the compound's polarity, basicity (pKa), and hydrogen bonding potential, which are critical for target engagement and pharmacokinetic properties.

Cyanation (Entry 8) introduces a polar, linear cyano group that can act as a hydrogen bond acceptor and significantly alter the electronic properties of the benzene ring.

Through the iterative synthesis and biological evaluation of such derivatives, a comprehensive understanding of the SAR can be developed, guiding the design of more potent and selective therapeutic agents.

Role As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Fused Heterocyclic Systems

The strategic placement of the iodo and amino groups on the benzo[d]isothiazole scaffold makes 4-Iodobenzo[d]isothiazol-3-amine an ideal precursor for the synthesis of complex, polycyclic fused heterocyclic systems. The reactivity of the iodine atom, particularly in transition-metal-catalyzed cross-coupling reactions, allows for the annulation of additional rings onto the core structure.

One notable application is in the synthesis of isothiazolo[4,3,2-de]phenanthridine derivatives. This transformation can be achieved through a two-step sequence involving an initial Suzuki coupling reaction followed by an intramolecular cyclization.

Detailed Research Findings:

In a typical synthetic route, this compound is first subjected to a Suzuki coupling reaction with a suitable boronic acid, such as 2-formylphenylboronic acid. This reaction, catalyzed by a palladium complex like Pd(PPh₃)₄, selectively forms a new carbon-carbon bond at the 4-position of the benzo[d]isothiazole ring, replacing the iodine atom. The resulting intermediate, a biaryl compound, possesses both the amino group from the original scaffold and the formyl group from the boronic acid in close proximity.

This proximity allows for a subsequent acid-catalyzed intramolecular cyclization. Treatment of the biaryl intermediate with an acid catalyst promotes the condensation of the amino group with the aldehyde (formyl) group, leading to the formation of a new six-membered ring. This annulation process results in the construction of the complex tetracyclic isothiazolo[4,3,2-de]phenanthridine ring system.

Below is a table summarizing the reaction steps for a representative synthesis:

Step Reaction Type Reactants Key Reagents/Catalysts Product
1Suzuki CouplingThis compound, 2-Formylphenylboronic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)2-(3-Aminobenzo[d]isothiazol-4-yl)benzaldehyde
2Intramolecular Cyclization2-(3-Aminobenzo[d]isothiazol-4-yl)benzaldehydeAcid catalyst (e.g., p-TsOH)Isothiazolo[4,3,2-de]phenanthridine derivative

This strategy highlights the utility of this compound as a platform for building molecular complexity, transforming a simple bicyclic precursor into an intricate, multi-ring heterocyclic framework.

Applications in the Synthesis of Chiral Compounds

While this compound is an achiral molecule, its functional groups provide handles for introducing chirality into a target molecule. The amino group can be derivatized with chiral auxiliaries or can react with chiral reagents to form diastereomeric products that can be separated.

Detailed Research Findings:

The primary approach for creating chiral compounds from this precursor involves the acylation of the 3-amino group with a chiral carboxylic acid or its derivative. This creates a chiral amide. The resulting diastereomers can potentially be separated using standard techniques like column chromatography or fractional crystallization.

Alternatively, the amino group can be used to direct stereoselective transformations on other parts of the molecule after further functionalization. For instance, after a cross-coupling reaction at the 4-position, the amino group could act as a directing group in an asymmetric hydrogenation or oxidation reaction on the newly introduced substituent, provided a suitable chiral catalyst is employed.

While specific, published examples detailing the synthesis of chiral compounds starting directly from this compound are not extensively documented, the principles of asymmetric synthesis strongly support its potential in this area. The key lies in leveraging the reactive amino group to introduce or control stereochemistry.

Potential Strategy Description Key Chiral Reagent/Auxiliary Potential Outcome
Diastereomeric ResolutionAcylation of the amino group with a chiral acid chloride or anhydride.(R)- or (S)-Mandelic acid chloride, Mosher's acid chlorideFormation of a separable mixture of diastereomeric amides.
Asymmetric CatalysisThe amino group or a derivative acts as a directing group for a metal-catalyzed asymmetric reaction on a substituent.Chiral Rhodium or Ruthenium catalysts for asymmetric hydrogenation.Enantiomerically enriched product resulting from a stereoselective C-H functionalization or reduction.

Use in Metal-Organic Chemistry and Ligand Design

The benzo[d]isothiazole scaffold is a recognized structural motif in the design of ligands for metal complexes and metal-organic frameworks (MOFs). This compound offers multiple potential coordination sites for metal ions, including the nitrogen atom of the isothiazole (B42339) ring, the sulfur atom, and the exocyclic amino group.

Detailed Research Findings:

The primary utility of this compound in this context is as a modifiable scaffold. The iodo group serves as a crucial functional handle for introducing moieties that can act as strong coordinating agents. For example, Sonogashira coupling can be used to introduce alkynyl-pyridine or alkynyl-carboxylate groups, which are excellent linkers for constructing MOFs or discrete metal complexes.

Furthermore, the 3-amino group can be used to synthesize multidentate ligands. For instance, a Schiff base condensation reaction between the amino group and a salicylaldehyde (B1680747) derivative would yield a tridentate N,N,O-ligand. The resulting ligand could then be used to chelate various metal ions, forming stable coordination complexes. The electronic properties of these complexes could be tuned by modifying the substituents on the benzo[d]isothiazole ring. The development of ligands is an active area of research for creating materials with interesting magnetic, catalytic, or photophysical properties.

Functionalization Strategy Reaction Type Added Moiety Resulting Ligand Type Potential Metal Ions
C-4 Position ModificationSonogashira Coupling4-EthynylpyridineBidentate N,N-donorRu(II), Re(I), Cu(I)
C-4 Position ModificationSuzuki Coupling4-Carboxyphenylboronic acidCarboxylate linkerZn(II), Cd(II), Mn(II)
N-3 Position ModificationSchiff Base CondensationSalicylaldehydeTridentate N,N,O-donorCu(II), Ni(II), Co(II)

Contribution to the Construction of Diverse Chemical Libraries

The construction of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery and materials science. This compound is an excellent scaffold for this purpose due to its two distinct and orthogonally reactive functional groups.

Detailed Research Findings:

The true power of this building block is realized in combinatorial synthesis. The iodine atom at the C-4 position and the amino group at the C-3 position can be functionalized independently using a wide range of reactions. This allows for the rapid generation of a large and diverse library of analogues from a single core structure.

A typical library synthesis would involve a two-dimensional diversification strategy:

Diversification at C-4: A series of different boronic acids or terminal alkynes could be coupled to the C-4 position via Suzuki or Sonogashira reactions, respectively. This would generate a set of intermediates, each with a unique substituent at the 4-position.

Diversification at C-3: Each of these intermediates could then be reacted with a library of different acyl chlorides, sulfonyl chlorides, or isocyanates to modify the 3-amino group.

This parallel synthesis approach allows for the efficient creation of a matrix of compounds where both the C-4 and C-3 substituents are varied. The resulting library can then be screened for biological activity or material properties, enabling the exploration of structure-activity relationships (SAR).

Diversification Point Reaction Type Example Building Blocks Number of Variations
Position C-4Suzuki CouplingPhenylboronic acid, Thiopheneboronic acid, Pyridineboronic acidPotentially hundreds
Position C-4Sonogashira CouplingPhenylacetylene, 1-Hexyne, TrimethylsilylacetylenePotentially hundreds
Position C-3 (Amine)AcylationAcetyl chloride, Benzoyl chloride, Cyclopropanecarbonyl chloridePotentially thousands
Position C-3 (Amine)SulfonylationMethanesulfonyl chloride, Toluenesulfonyl chloridePotentially thousands

This systematic approach to molecular diversification makes this compound a valuable starting point for discovering new molecules with desired functions.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure compounds is of paramount importance in drug discovery and development. Currently, the reported syntheses of 4-Iodobenzo[d]isothiazol-3-amine and its analogs primarily yield racemic mixtures. arkat-usa.org The development of novel asymmetric synthetic routes to access individual enantiomers of this compound and its derivatives is a critical and highly valuable area for future research.

A significant challenge lies in the stereoselective introduction of a chiral center, particularly at the 3-position or on a substituent attached to the amine. Organocatalysis presents a powerful tool for achieving this, with chiral Brønsted acids or bifunctional thioureas potentially catalyzing the enantioselective formation of the C-N bond or a subsequent functionalization step.

Future research in this area could explore the following:

Organocatalytic Asymmetric Amination: Investigating the use of chiral phosphoric acids or other Brønsted acids to catalyze the asymmetric addition of an amine source to a suitable precursor, thereby establishing the stereocenter at the 3-position.

Kinetic Resolution: Developing enzymatic or chemo-catalytic methods for the kinetic resolution of racemic this compound, providing access to both enantiomers.

Chiral Auxiliary-Mediated Synthesis: Employing chiral auxiliaries to direct the stereochemical outcome of the cyclization or a post-synthesis modification, followed by removal of the auxiliary.

A hypothetical comparison of potential asymmetric routes is presented in Table 1.

Table 1: Hypothetical Asymmetric Synthetic Routes to Chiral this compound Derivatives

RouteCatalyst/ReagentPotential AdvantagesPotential Challenges
Organocatalytic AminationChiral Phosphoric AcidHigh enantioselectivity, metal-free conditions.Substrate scope, catalyst loading.
Enzymatic ResolutionLipase or AmidaseHigh enantioselectivity, mild conditions.Enzyme stability, substrate compatibility.
Chiral AuxiliaryEvans AuxiliaryWell-established methodology, high diastereoselectivity.Additional synthetic steps for attachment and removal.

Advanced Computational Studies on Reaction Dynamics

To guide synthetic efforts and understand the intrinsic properties of this compound, advanced computational studies are indispensable. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reactivity, and the mechanisms of its formation and subsequent reactions. researchgate.netphyschemres.org

Future computational investigations should focus on:

Mapping Reaction Pathways: Elucidating the detailed mechanisms of existing and novel synthetic routes to this compound, including the identification of transition states and intermediates. physchemres.org This knowledge can inform the optimization of reaction conditions to improve yields and selectivity.

Predicting Reactivity: Using Fukui functions and other reactivity indices to predict the most likely sites for electrophilic and nucleophilic attack, as well as radical reactions. researchgate.net This can guide the exploration of new chemical transformations.

Influence of the Iodine Substituent: Quantifying the electronic and steric effects of the iodine atom on the geometry, aromaticity, and reactivity of the benzisothiazole core. This includes its impact on the acidity of the amine and the stability of potential intermediates.

A summary of key parameters for computational investigation is provided in Table 2.

Table 2: Key Parameters for Computational Study of this compound

ParameterComputational MethodInformation Gained
Molecular GeometryDFT (e.g., B3LYP/6-311G(d,p))Bond lengths, bond angles, dihedral angles.
Electronic StructureNBO Analysis, HOMO/LUMO energiesCharge distribution, orbital interactions, electronic transitions.
Reaction MechanismIRC Calculations, Transition State SearchEnergy barriers, identification of intermediates and transition states.
Spectroscopic PropertiesTD-DFTPrediction of UV-Vis and other spectral data.

Exploration of Novel Reactivity Modalities

The presence of a strategically positioned iodine atom on the aromatic ring of this compound opens up a vast landscape of unexplored reactivity. The carbon-iodine bond can serve as a versatile handle for a wide range of cross-coupling reactions, allowing for the introduction of diverse functional groups at the 4-position.

Future research should vigorously explore:

Palladium-Catalyzed Cross-Coupling Reactions: Utilizing Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions to introduce new carbon-carbon and carbon-heteroatom bonds. This would enable the synthesis of a large library of derivatives with tailored electronic and steric properties.

Copper-Catalyzed Reactions: Investigating copper-catalyzed coupling reactions, which can offer complementary reactivity to palladium-based systems.

Direct C-H Functionalization: Exploring modern methods for the direct functionalization of other C-H bonds on the benzisothiazole scaffold, potentially guided by the existing amino and iodo substituents.

Table 3 outlines potential cross-coupling reactions for the derivatization of this compound.

Table 3: Potential Cross-Coupling Reactions for Derivatization

ReactionCoupling PartnerIntroduced Functional GroupPotential Application
Suzuki CouplingBoronic acids/estersAryl, heteroaryl, alkylModulation of electronic properties, steric bulk.
Sonogashira CouplingTerminal alkynesAlkynylBuilding block for extended conjugated systems.
Buchwald-Hartwig AminationAmines, amidesAmino, amidoIntroduction of further points for diversification.
Stille CouplingOrganostannanesVarious organic groupsAlternative to boronic acids.

Integration with Flow Chemistry and Automated Synthesis

The translation of novel chemical discoveries from the laboratory to industrial-scale production often faces challenges related to safety, scalability, and efficiency. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges and represent a crucial area for future investigation for this compound. nih.govresearchgate.netdurham.ac.ukmdpi.com

Future efforts in this domain should include:

Development of Continuous Flow Synthesis: Designing and optimizing continuous flow processes for the synthesis of this compound and its derivatives. nih.govmdpi.com This can lead to improved reaction control, enhanced safety (especially for exothermic or hazardous reactions), and higher throughput. researchgate.netdurham.ac.uk

Automated Library Synthesis: Integrating flow chemistry with automated liquid handling and purification systems to enable the rapid synthesis of large libraries of this compound derivatives for high-throughput screening in drug discovery programs. researchgate.netdurham.ac.uk

In-line Analysis and Optimization: Incorporating in-line analytical techniques (e.g., IR, NMR, HPLC) into flow reactors to allow for real-time reaction monitoring and automated optimization of reaction parameters. nih.gov

Design of Next-Generation Iodinated Isothiazole-Based Materials

The unique electronic properties of the benzisothiazole core, combined with the presence of a heavy iodine atom, make this compound an attractive building block for the design of novel functional materials. The iodine atom can influence properties such as conductivity, photoluminescence, and intermolecular interactions.

Future research in materials science could focus on:

Organic Semiconductors: Incorporating the this compound scaffold into larger conjugated systems to create novel organic semiconductors for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The iodine atom could enhance spin-orbit coupling, which is beneficial for certain optoelectronic applications.

Conductive Polymers: Polymerizing derivatives of this compound to create iodinated conductive polymers. The iodine could potentially serve as a site for post-polymerization modification or influence the polymer's packing and charge transport properties.

Luminescent Materials: Exploring the photophysical properties of metal complexes and extended aromatic systems derived from this compound for applications in organic light-emitting diodes (OLEDs) and chemical sensors.

The potential applications of materials derived from this compound are summarized in Table 4.

Table 4: Potential Material Applications of this compound Derivatives

Material ClassPotential ApplicationKey Feature of the Scaffold
Organic SemiconductorsOrganic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs)Extended π-conjugation, tunable electronic properties.
Conductive PolymersAntistatic coatings, sensorsPolymerizable functionalities, potential for doping.
Luminescent MaterialsOrganic Light-Emitting Diodes (OLEDs), sensorsTunable emission properties, potential for phosphorescence.

Q & A

Q. What are the optimal synthetic routes for 4-Iodobenzo[d]isothiazol-3-amine, and how can reaction conditions be optimized?

A common approach involves direct iodination of the parent benzo[d]isothiazol-3-amine scaffold. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C . Key considerations include:

  • Regioselectivity : Ensure iodine substitutes at the 4-position by controlling electronic effects (e.g., directing groups or steric hindrance).
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
  • Yield optimization : Catalytic Lewis acids (e.g., FeCl₃) may enhance reaction efficiency.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

  • NMR spectroscopy : Confirm regiochemistry via ¹H NMR (e.g., aromatic proton splitting patterns) and ¹³C NMR (C-I coupling at ~160 ppm) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₇H₆IN₂S: calc. 276.9364).
  • HPLC : Monitor purity (>95%) using a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. What stability considerations are critical for handling and storing this compound?

  • Light sensitivity : Store in amber vials at −20°C to prevent photodeiodination.
  • Moisture avoidance : Use desiccants (e.g., silica gel) in storage containers to minimize hydrolysis of the isothiazole ring .
  • Thermal stability : Differential scanning calorimetry (DSC) can identify decomposition temperatures (>150°C in inert atmospheres) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling and nucleophilic substitution reactions?

The iodine atom acts as a leaving group or directing moiety :

  • Buchwald-Hartwig amination : Replace iodine with amines using Pd catalysts (e.g., Pd(OAc)₂, Xantphos) in toluene at 80–100°C .
  • Suzuki-Miyaura coupling : Cross-couple with boronic acids (e.g., aryl/vinyl) under Pd(PPh₃)₄ catalysis in THF/water .
  • Nucleophilic substitution : React with NaN₃ or KCN to form azide or nitrile derivatives .

Q. What computational methods can predict electronic effects and regioselectivity in functionalizing this compound?

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the aromatic ring .
  • Molecular docking : Model interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .
  • Reactivity maps : Use software like Gaussian or ORCA to simulate transition states for iodination or substitution reactions .

Q. How can researchers design derivatives of this compound for structure-activity relationship (SAR) studies in anticancer or antimicrobial research?

  • Bioisosteric replacement : Substitute iodine with Br, CF₃, or alkynyl groups to modulate lipophilicity and target binding .
  • Heterocycle fusion : Attach imidazole or pyridine rings to the isothiazole core to enhance π-π stacking with protein active sites .
  • Pharmacophore mapping : Use in vitro assays (e.g., kinase inhibition) to correlate substituent electronic profiles (Hammett σ values) with activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.